(4-Bromo-2-chlorophenyl)methanamine

Description

The exact mass of the compound (4-Bromo-2-chlorophenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromo-2-chlorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-chlorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

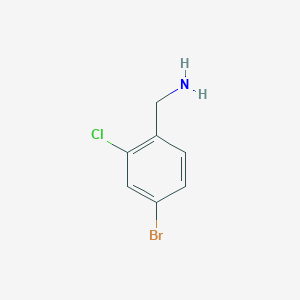

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-2-chlorophenyl)methanamine CAS number

An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)methanamine

Abstract: This technical guide provides a comprehensive overview of (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4), a key halogenated building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical and physical properties, provides detailed, field-proven protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its applications as a strategic intermediate in the synthesis of complex molecular architectures. Emphasis is placed on the causality behind experimental choices and adherence to stringent safety protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

(4-Bromo-2-chlorophenyl)methanamine, also known as 4-Bromo-2-chlorobenzylamine, is a substituted benzylamine derivative that has garnered significant interest in the field of medicinal chemistry. Its structural framework, featuring a reactive primary amine and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, offers multiple points for synthetic diversification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.

The presence of halogen atoms on phenyl rings is a common motif in pharmacologically active compounds, often enhancing metabolic stability, modulating lipophilicity, and facilitating specific interactions with biological targets.[1] For instance, compounds incorporating a 4-bromo-2-chlorophenyl moiety have been investigated for their potential as antimicrobial and antimalarial agents.[1] As such, (4-Bromo-2-chlorophenyl)methanamine represents a valuable starting material for generating libraries of novel compounds in early-stage drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases.[2][3][4][5]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and for ensuring proper handling and storage.

Structural Representation

The chemical structure of (4-Bromo-2-chlorophenyl)methanamine is foundational to its reactivity and function.

Caption: 2D Structure of (4-Bromo-2-chlorophenyl)methanamine.

Property Summary

The key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 771574-32-4 | |

| Molecular Formula | C₇H₇BrClN | [6] |

| Molecular Weight | 218.945 g/mol | [6] |

| Synonyms | 4-Bromo-2-chlorobenzylamine | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | IDCCCALUDZWGIS-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC(=C(C=C1Br)Cl)CN | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis and Purification

The synthesis of halogenated primary amines like (4-Bromo-2-chlorophenyl)methanamine can be approached through several routes. A common and effective strategy involves the reduction of a corresponding oxime, which itself is derived from the parent aldehyde. This method is advantageous as it often proceeds with high yield and selectivity.[7]

Proposed Synthetic Workflow

The following diagram illustrates a logical two-step workflow for the preparation of the target compound.

Caption: Synthetic and purification workflow for (4-Bromo-2-chlorophenyl)methanamine.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for preparing halogenated benzylamines.[7]

Step 1: Synthesis of 4-Bromo-2-chlorobenzaldehyde Oxime

-

Rationale: The conversion of the aldehyde to an oxime provides a stable intermediate that is readily reduced to the primary amine in the subsequent step. The reaction is typically straightforward and high-yielding.

-

Procedure:

-

In a 500 mL round-bottomed flask, suspend 4-Bromo-2-chlorobenzaldehyde (0.1 mol) in a mixture of ethanol (150 mL) and water (100 mL).

-

In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol) in water (50 mL).

-

Add the hydroxylamine solution to the aldehyde suspension with stirring.

-

Slowly add a solution of sodium hydroxide (0.12 mol in 50 mL water) to the reaction mixture. The addition should be controlled to maintain the temperature below 40°C.

-

Stir the mixture at room temperature for 2-4 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

-

Cool the mixture in an ice bath to precipitate the oxime.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Reduction of Oxime to (4-Bromo-2-chlorophenyl)methanamine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. A non-palladium catalyst, such as platinum oxide (Adam's catalyst), is chosen to minimize the risk of dehalogenation (loss of Br or Cl), which can be a significant side reaction with palladium-based catalysts.[7] The use of anhydrous conditions is critical to prevent the formation of side products.[7]

-

Procedure:

-

Charge a hydrogenation vessel (Parr apparatus) with the 4-Bromo-2-chlorobenzaldehyde oxime (0.08 mol), platinum(IV) oxide (PtO₂, ~1-2 mol %), and anhydrous ethanol (200 mL).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous agitation.

-

The reaction is typically exothermic. Maintain the temperature around 25-35°C. Monitor the reaction by observing the uptake of hydrogen.

-

Once hydrogen uptake ceases (usually 4-8 hours), stop the reaction and carefully vent the vessel. Purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-Bromo-2-chlorophenyl)methanamine as a liquid.

-

Purification Protocol: Column Chromatography

-

Rationale: The crude product may contain unreacted starting material or minor side products. Silica gel column chromatography is the preferred method for purifying liquid amines, separating components based on their polarity.

-

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.

-

Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the initial mobile phase and carefully load it onto the top of the silica gel.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20). The choice of solvent gradient is critical for achieving good separation.

-

Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC. The product can be visualized using a UV lamp or by staining with a potassium permanganate solution.

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (4-Bromo-2-chlorophenyl)methanamine.

-

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. The following table summarizes the expected analytical data for (4-Bromo-2-chlorophenyl)methanamine.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), ~3.9 (s, 2H, CH₂-N), ~1.6 (br s, 2H, NH₂). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (δ ~140-120 ppm), including carbons attached to Br and Cl, and an aliphatic signal for the CH₂ group (δ ~45 ppm). |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular formula. The spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |

| FT-IR (neat, cm⁻¹) | ~3400-3300 (N-H stretch, two bands for primary amine), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1100 (C-N stretch), ~1050 (C-Cl stretch), ~600 (C-Br stretch). |

| Purity (HPLC) | Analysis using a suitable column (e.g., C18) and mobile phase should show a single major peak, with purity typically >98% after chromatography. |

Safety and Handling

(4-Bromo-2-chlorophenyl)methanamine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[8]

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[8][9]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure full body coverage.[8][9]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[8]

-

-

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

(4-Bromo-2-chlorophenyl)methanamine is a strategically valuable synthetic intermediate for drug discovery and development. Its synthesis, while requiring careful execution and adherence to safety protocols, is achievable through established chemical transformations. The detailed protocols and characterization data provided in this guide serve as a robust resource for scientists, enabling the reliable preparation and application of this versatile chemical building block in their research endeavors.

References

-

Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. ChemBK. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]

-

(4-bromo-2-chlorophenyl)methanamine (C7H7BrClN). PubChemLite. [Link]

- Preparation of halogenated primary amines.

-

(4-Bromo-2-fluorophenyl)methanamine. PubChem. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. [Link]

-

(4-Bromo-2-fluorophenyl)methanamine. SpectraBase. [Link]

-

Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. National Institutes of Health (NIH). [Link]

- Process for producing 4-bromo-2-chlorophenols.

-

4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. Automated Topology Builder (ATB). [Link]

-

4-bromo-N-[(4-chlorophenyl)methyl]aniline. PubChem. [Link]

-

4-Bromo-2-chlorophenol. PubChem. [Link]

-

4-Bromobenzylamine. PubChem. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

-

Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - (4-bromo-2-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 7. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Significance of (4-Bromo-2-chlorophenyl)methanamine

An In-depth Technical Guide to the Physicochemical Characterization of (4-Bromo-2-chlorophenyl)methanamine

This guide provides a comprehensive overview of the physical properties of (4-bromo-2-chlorophenyl)methanamine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific protocols to offer a practical framework for the characterization of this and similar halogenated benzylamines.

(4-Bromo-2-chlorophenyl)methanamine, also known as 4-bromo-2-chlorobenzylamine, is a substituted aromatic amine of significant interest in synthetic chemistry. Its bifunctional nature, possessing both a reactive benzylamine moiety and a halogenated phenyl ring, makes it a versatile building block for the synthesis of complex molecular architectures. The bromine and chlorine substituents provide sites for further functionalization through cross-coupling reactions, while the primary amine is a key nucleophile in the formation of amides, imines, and other nitrogen-containing heterocycles. Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in multi-step synthetic campaigns.

Physicochemical Properties: A Data-Driven Overview

Precise experimental data for (4-bromo-2-chlorophenyl)methanamine is not extensively reported in publicly available literature. However, based on supplier information and the known properties of structurally related compounds, we can compile a profile of its key physical characteristics.

| Property | Reported Value / Observation | Source / Rationale |

| Chemical Formula | C₇H₇BrClN | |

| CAS Number | 771574-32-4 | [1] |

| Molecular Weight | 220.50 g/mol | Calculated from atomic weights |

| Physical Form | Liquid | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | |

| Boiling Point | Not explicitly reported. Estimated to be >200°C. | Based on related compounds like 4-chlorobenzylamine (215°C) and 4-bromobenzylamine (250°C).[2][3] |

| Melting Point | Not applicable (liquid at room temperature). | |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). | Based on the organic structure and properties of similar benzylamines. |

Experimental Protocols for Physicochemical Characterization

For a compound with limited published data, a systematic experimental approach is crucial. The following protocols outline the standard methodologies for determining the key physical properties of (4-bromo-2-chlorophenyl)methanamine.

Determination of Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing thermal stability. Given the expected high boiling point, vacuum distillation is the preferred method to prevent decomposition.

Methodology: Simple Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of (4-bromo-2-chlorophenyl)methanamine and a magnetic stir bar or boiling chips into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually evacuate the system to the desired pressure (e.g., 1-10 mmHg).

-

Heating: Begin heating the distillation flask using a heating mantle. Stir the sample to ensure even heating.

-

Data Collection: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point under reduced pressure.

-

Correction to Atmospheric Pressure (Optional): Use a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at atmospheric pressure.

Causality Behind Experimental Choices: Vacuum is applied to lower the boiling point, thereby reducing the thermal stress on the molecule. Aromatic amines, especially those with benzylic protons, can be susceptible to oxidation and decomposition at high temperatures. A short-path distillation head is used to minimize the distance the vapor travels, reducing sample loss on the glass surfaces.

Safety, Handling, and Storage

As with all halogenated aromatic compounds and amines, (4-bromo-2-chlorophenyl)methanamine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Conclusion

While comprehensive experimental data for (4-bromo-2-chlorophenyl)methanamine remains to be fully published, this guide provides a robust framework for its characterization. By combining available information with standard, validated laboratory protocols, researchers can confidently determine the physical properties necessary for the successful application of this versatile chemical intermediate in their synthetic endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel or sparsely documented chemical compounds.

References

-

Cheméo. (n.d.). Physical Properties of 4-Bromobenzylamine. Retrieved from [Link]

-

Stenutz. (n.d.). 4-bromobenzylamine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (4-Bromo-2-chlorophenyl)methanamine for Researchers and Drug Development Professionals

Abstract

(4-Bromo-2-chlorophenyl)methanamine is a halogenated benzylamine derivative that serves as a crucial structural motif and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, imparts specific reactivity and conformational properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of this compound, beginning with its fundamental physicochemical properties, centered on its molecular weight of 220.5 g/mol . We will explore its synthesis, reactivity, and diverse applications, with a particular focus on its role as an intermediate in the development of novel therapeutics. Furthermore, this document details the analytical methodologies for its characterization and quality control, alongside essential safety and handling protocols. This guide is intended to be an authoritative resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, enabling them to leverage the full potential of this important chemical entity.

Introduction

Substituted benzylamines are a cornerstone of organic synthesis, providing a reliable scaffold for the construction of complex molecular architectures. Among these, (4-Bromo-2-chlorophenyl)methanamine, also known as 4-bromo-2-chlorobenzylamine, has emerged as a compound of significant interest. The presence of two distinct halogen atoms on the aromatic ring—a bromine at the 4-position and a chlorine at the 2-position—creates a unique electronic and steric environment. This disubstitution allows for selective functionalization through various cross-coupling reactions, making it an ideal precursor for generating diverse chemical libraries in drug discovery programs. Halogenated compounds are known to play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), including metabolic stability and binding affinity.[1] This guide aims to provide a comprehensive technical overview of (4-Bromo-2-chlorophenyl)methanamine, empowering scientists to make informed decisions in its application and handling.

Physicochemical Properties

The foundational characteristics of a chemical compound are dictated by its physicochemical properties. These parameters are essential for reaction planning, purification, formulation, and safety assessments. The molecular weight, a direct consequence of its atomic composition, is a key identifier.

Molecular Formula: C₇H₇BrClN

Molecular Weight: 220.5 g/mol

The key physicochemical properties of (4-Bromo-2-chlorophenyl)methanamine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-bromo-2-chlorophenyl)methanamine | |

| Synonyms | 4-Bromo-2-chlorobenzylamine | [2] |

| CAS Number | 771574-32-4 | [2] |

| Molecular Formula | C₇H₇BrClN | |

| Molecular Weight | 220.5 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

Synthesis and Reactivity

Synthetic Routes

Halogenated benzylamines like (4-Bromo-2-chlorophenyl)methanamine are valuable intermediates, often used in the synthesis of fine organic chemicals for pharmaceuticals and agricultural products.[3] One common and effective method for their preparation involves the hydrogenation of a corresponding halogenated oxime. This method is favored for its simplicity, cost-effectiveness, and high yield.[3] A patented process describes the preparation of various halogenated amines by hydrogenating a halogenated oxime under anhydrous conditions in the presence of a non-palladium noble metal or a base metal catalyst.[3]

A general protocol for such a synthesis is outlined below:

Protocol: Synthesis via Oxime Reduction

-

Oxime Formation: The precursor, 4-bromo-2-chlorobenzaldehyde, is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., pyridine) to form 4-bromo-2-chlorobenzaldoxime.

-

Catalytic Hydrogenation: The isolated oxime is dissolved in an anhydrous organic solvent (e.g., absolute ethanol) containing an acid (e.g., hydrogen chloride).[3]

-

A catalyst, such as platinum oxide or another suitable non-palladium metal catalyst, is added to the mixture.[3]

-

The reaction mixture is then subjected to hydrogenation, often at room temperature and atmospheric pressure, until the reaction is complete.[3]

-

Work-up and Isolation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting residue is treated with a base to neutralize the acid and liberate the free amine.

-

Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure (4-Bromo-2-chlorophenyl)methanamine.

Caption: A generalized workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanamine.

Reactivity Profile

The reactivity of (4-Bromo-2-chlorophenyl)methanamine is dominated by two key features: the nucleophilic primary amine and the di-halogenated aromatic ring.

-

Amine Group: The primary amine (-CH₂NH₂) is a nucleophile and a base. It readily participates in reactions such as acylation, alkylation, and Schiff base formation.

-

Aromatic Ring: The bromine and chlorine substituents deactivate the ring towards electrophilic substitution but also serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The different reactivity of C-Br vs. C-Cl bonds can potentially allow for regioselective functionalization under carefully controlled conditions. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom.

Applications in Research and Development

The true value of (4-Bromo-2-chlorophenyl)methanamine lies in its application as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

Halogenated organic compounds are of immense interest in medicinal chemistry.[1] The inclusion of halogen atoms can significantly influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target. (4-Bromo-2-chlorophenyl)methanamine provides a scaffold that can be elaborated into a wide array of potential therapeutic agents. For instance, related bromo-chlorophenyl structures are found in compounds investigated for their activity against malaria parasites and for their antimicrobial properties.[1]

The general strategy involves using the amine group as an anchor point for building complexity, while the halogenated ring can be modified in later steps to fine-tune the molecule's properties.

Caption: Role as a building block in a hypothetical drug discovery pathway.

Analytical Characterization and Quality Control

Ensuring the identity and purity of (4-Bromo-2-chlorophenyl)methanamine is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

A standard suite of spectroscopic methods is used to confirm the structure of the compound. While specific spectra are not publicly available in the search results, the expected characteristics can be inferred.

| Technique | Expected Data/Characteristics |

| ¹H NMR | Signals corresponding to the benzylic protons (-CH₂-), the primary amine protons (-NH₂), and the aromatic protons on the substituted ring. The aromatic region would show a complex splitting pattern due to the disubstitution. |

| ¹³C NMR | Resonances for the benzylic carbon and the six aromatic carbons. The carbons attached to the bromine and chlorine atoms would be significantly shifted. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like (4-Bromo-2-chlorophenyl)methanamine.

Protocol: General HPLC Purity Analysis

-

System Preparation: An HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is used.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed for optimal separation.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically the mobile phase, at a known concentration.

-

Injection and Analysis: The sample is injected onto the column, and the chromatogram is recorded.

-

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm).

Caption: A typical quality control workflow using HPLC for purity assessment.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling (4-Bromo-2-chlorophenyl)methanamine.

-

Hazard Classification: The compound is classified as hazardous. It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).

-

Signal Word: Danger

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing vapors or mists. Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store under an inert atmosphere and protected from light to maintain stability.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention.[4]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

(4-Bromo-2-chlorophenyl)methanamine, with a molecular weight of 220.5 g/mol , is more than just a chemical compound; it is a key enabler for innovation in the pharmaceutical and chemical industries. Its unique di-halogenated structure provides a versatile platform for synthetic chemists to explore novel molecular space. By understanding its fundamental properties, synthetic routes, reactivity, and analytical characterization, researchers can effectively and safely utilize this building block to develop the next generation of advanced materials and life-saving therapeutics. This guide serves as a foundational resource to support those endeavors.

References

-

ChemBK. Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. Available from: [Link]

-

PubChem. (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US6340773B1 - Preparation of halogenated primary amines.

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chlorobenzylamine | 771574-32-4 [sigmaaldrich.cn]

- 3. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist’s Guide to Sourcing and Qualifying (4-Bromo-2-chlorophenyl)methanamine for Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of foundational chemical scaffolds is a critical determinant of a program's success. (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4) has emerged as a particularly valuable building block for researchers in drug discovery. Its unique substitution pattern—a primary amine for nucleophilic reactions or salt formation, a bromine atom that serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a chlorine atom that modulates electronic properties and metabolic stability—provides a trifecta of synthetic versatility. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing this key intermediate, ensuring the integrity and reproducibility of their scientific endeavors. The presence of both bromo and chloro substituents allows for selective and sequential reactions, a feature highly prized in the construction of complex molecular architectures for potent and selective therapeutics.[1]

Part 1: Supplier Qualification—A Foundation of Experimental Trust

The axiom "garbage in, garbage out" is acutely relevant in chemical synthesis. The quality of your starting materials directly dictates the outcome of your reactions, the purity of your final compounds, and the reliability of your biological data. A rigorous supplier qualification process is not a bureaucratic hurdle; it is the first line of defense in ensuring experimental validity.

Identifying and Vetting Potential Suppliers

A multitude of chemical suppliers offer (4-Bromo-2-chlorophenyl)methanamine, ranging from large, well-established manufacturers to smaller, specialized labs. Initial identification can be performed through platforms like Sigma-Aldrich (Merck), which often lists products from various partners, or chemical marketplaces.

Key Suppliers and Platforms:

-

Sigma-Aldrich (often distributing for partners like Ambeed, Inc. and Synthonix Corporation)[2][3]

-

AK Scientific, Inc.[4]

-

BLDpharm (via distributors like Dana Bioscience)[5]

-

Dayang Chem (Hangzhou) Co., Ltd.[6]

-

CHIRALEN[7]

The Triumvirate of Documentation: CoA, SDS, and COO

Never procure a chemical building block without its essential documentation. This paperwork is the supplier's testament to the material's identity, purity, and safety.

-

Certificate of Analysis (CoA): This is the most critical quality document. A robust CoA for (4-Bromo-2-chlorophenyl)methanamine should include:

-

Identity Confirmation: Evidence of structural confirmation, typically via ¹H NMR and/or Mass Spectrometry.

-

Purity Assessment: A quantitative purity value (e.g., >95%) determined by a reliable method like HPLC or GC.[2]

-

Lot/Batch Number: Essential for traceability.

-

-

Safety Data Sheet (SDS): This document is paramount for ensuring laboratory safety. It provides comprehensive information on handling, storage, and emergency procedures.[4][8][9][10][11][12][13]

-

Certificate of Origin (COO): While often overlooked, the COO can be important for regulatory submissions and for understanding potential variations in manufacturing processes between different regions.[2]

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier or a new batch from an existing supplier is crucial. This workflow ensures that the material meets the stringent requirements of drug discovery research.

Caption: A logical workflow for qualifying suppliers of critical chemical reagents.

Part 2: In-House Quality Control—Verifying What You've Bought

Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of scientific integrity. It protects your experiments from the confounding variable of impure starting materials.

Analytical Methods for Verification

The following table summarizes the essential analytical techniques for the in-house quality control of (4-Bromo-2-chlorophenyl)methanamine.

| Technique | Purpose | Expected Result / Key Feature |

| ¹H NMR | Identity Confirmation & Structural Integrity | Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic CH₂ protons (singlet, ~3.8-4.0 ppm), amine NH₂ protons (broad singlet, variable ppm). Integration should match the expected 2:2:2 proton ratio. |

| Mass Spectrometry (MS) | Identity Confirmation | A complex isotopic cluster for the molecular ion [M+H]⁺ around m/z 220/222/224 due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. This unique pattern is a powerful confirmation of identity. |

| HPLC/UPLC | Purity Assessment | A single major peak representing the main compound. Purity is calculated based on the area percentage of this peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm). |

Step-by-Step Protocol: HPLC Purity Assessment

This protocol provides a starting point for developing a method to verify the purity of (4-Bromo-2-chlorophenyl)methanamine.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary for optimal detector response.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to 254 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to the product to determine its purity.

Part 3: Synthesis, Handling, and Application

Overview of Synthetic Routes

Understanding the synthesis of (4-Bromo-2-chlorophenyl)methanamine is valuable for anticipating potential impurities. A common laboratory-scale approach involves the reduction of a nitrile precursor.

Caption: Role of the core scaffold in synthesizing complex drug molecules.

Conclusion

(4-Bromo-2-chlorophenyl)methanamine is more than just a chemical on a shelf; it is a versatile tool that enables the synthesis of potentially life-changing therapeutics. For the medicinal chemist and drug development professional, treating this and every chemical building block with rigorous scientific scrutiny is paramount. By implementing a robust framework for supplier qualification, in-house quality control, and safe handling, researchers can build a foundation of trust and integrity that accelerates the path from discovery to clinical success.

References

-

Safety data sheet according to 1907/2006/EC, Article 31. sds.chemtel.net. [Link]

- US6340773B1 - Preparation of halogenated primary amines - Google Patents.

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]

-

Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% - Cole-Parmer. Cole-Parmer. [Link]

-

Safety Data Sheet - SynZeal. SynZeal. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents.

-

(3-Bromo-2-chlorophenyl)methanamine 5g - Dana Bioscience. Dana Bioscience. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

-

Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

Sources

- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 2. 4-Bromo-2-chlorobenzylamine | 771574-32-4 [sigmaaldrich.com]

- 3. N-(4-Bromo-2-chlorophenyl)acetamide | 3460-23-9 [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. danabiosci.com [danabiosci.com]

- 6. echemi.com [echemi.com]

- 7. chiralen.com [chiralen.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. synzeal.com [synzeal.com]

- 13. angenechemical.com [angenechemical.com]

A Researcher's Comprehensive Safety Guide to (4-Bromo-2-chlorophenyl)methanamine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (4-Bromo-2-chlorophenyl)methanamine (CAS No. 771574-32-4). As a reactive building block in complex organic synthesis, its utility is matched by its significant hazardous properties. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks and the scientifically-grounded protocols required to mitigate them.

Core Chemical Identity and Physicochemical Properties

(4-Bromo-2-chlorophenyl)methanamine, also known as 4-Bromo-2-chlorobenzylamine, is a substituted benzylamine derivative. Its bifunctional nature—possessing a reactive amine group and a halogenated aromatic ring—makes it a valuable intermediate. However, these same features contribute to its hazardous profile. Understanding its basic properties is the foundational step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 771574-32-4 | |

| Synonyms | 4-Bromo-2-chlorobenzylamine | |

| Molecular Formula | C₇H₇BrClN | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% |

Hazard Analysis: From GHS Classification to Practical Risk

The Globally Harmonized System (GHS) provides a clear, legally mandated starting point for hazard identification. For this compound, the classification is severe and demands respect.

| GHS Classification | |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |

Expert Interpretation:

The "Danger" signal word and, critically, the H314 hazard statement, define our entire approach to handling this chemical.[1] H314 signifies that the substance is corrosive . This is not mere irritation; accidental contact can cause irreversible damage to skin and eyes. The mechanism involves rapid tissue destruction, similar to a strong acid or base. The H302 classification indicates acute toxicity upon ingestion, meaning even small quantities can cause significant harm if swallowed.

This understanding allows us to move from hazard (an intrinsic property) to risk (the probability of harm during a specific task). The following workflow illustrates this crucial relationship.

Caption: Logical flow from inherent hazard to task-specific risk.

Proactive Exposure Control: A Multi-Layered Defense

Effective safety relies on the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions.

Engineering Controls: Your First and Best Defense

Engineering controls are designed to isolate you from the hazard. For a corrosive liquid like (4-Bromo-2-chlorophenyl)methanamine, their use is mandatory.

-

Chemical Fume Hood: All handling, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to contain corrosive aerosols or vapors and prevent inhalation.

-

Safety Infrastructure: The laboratory must be equipped with an easily accessible and fully functional safety shower and eyewash station.[2][3] The causality is simple: in the event of a significant splash, immediate and prolonged flushing with water is the only effective first aid measure to mitigate severe tissue damage.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects you from exposure when engineering controls cannot. The selection of PPE must be deliberate and based on the specific corrosive risk.

| Protection Type | Specification & Rationale |

| Eye/Face | Chemical safety goggles and a full-face shield.[1] Goggles protect against splashes, while the face shield provides a second layer of protection for the entire face. Standard safety glasses are insufficient. |

| Hand | Chemical-resistant gloves (e.g., Butyl, Viton, Neoprene) .[4] Always inspect gloves for tears or pinholes before use.[1] Employ the proper removal technique to avoid contaminating your skin. After handling, dispose of gloves and wash hands thoroughly.[1] |

| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or tasks with a higher splash risk, a chemically resistant apron is required over the lab coat. |

Key Experimental Workflow: Weighing and Transfer Protocol

This step-by-step protocol is a self-validating system designed to minimize risk during a common laboratory task.

-

Preparation:

-

Confirm the fume hood is operational (check airflow monitor).

-

Ensure the eyewash station and safety shower are unobstructed.

-

Don all required PPE as specified in Section 3.2.

-

Place an absorbent, chemical-resistant liner on the fume hood work surface.

-

Prepare a designated, sealed waste container for contaminated materials.

-

-

Execution:

-

Place a calibrated balance inside the fume hood.

-

Carefully open the reagent bottle, pointing the cap away from you.

-

Use a clean pipette or syringe to slowly transfer the required amount of the liquid into a tared, appropriate container (e.g., a round-bottom flask).

-

Causality: A slow transfer minimizes the generation of aerosols and the risk of splashing.

-

Securely close the primary reagent bottle immediately after extraction.

-

Wipe any drips on the exterior of the new container with a disposable towel, placing the towel directly into the designated waste container.

-

-

Cleanup:

-

Wipe down the balance and any potentially contaminated surfaces within the fume hood.

-

Properly remove and dispose of gloves as hazardous waste.

-

Wash hands thoroughly with soap and water.

-

Emergency Response: A Time-Critical Workflow

In the event of an exposure, a rapid and correct response is critical to minimizing injury. All personnel must be trained on this workflow.

First-Aid Measures

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [1][2][3] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][4][5] |

| Ingestion | Do NOT induce vomiting. [1][2][4] Rinse the mouth thoroughly with water. If the person is conscious and alert, give two glasses of water to drink.[4] Seek immediate medical attention and call a poison control center. [1][2] |

Emergency Response Workflow Diagram

This diagram outlines the critical decision-making path following an accidental exposure.

Caption: Critical decision path for emergency response to exposure.

Accidental Release Protocol

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Protect: Do not re-enter without appropriate PPE, including respiratory protection if the spill is large.

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][3][6]

-

Decontaminate: Clean the spill area with a suitable detergent and water solution.[4]

-

Dispose: All cleanup materials must be disposed of as hazardous waste.

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][6] For long-term stability and to prevent degradation, store under an inert atmosphere in a dark location at 2-8°C.

-

Disposal: This material and its container must be disposed of as hazardous waste.[1] Engage a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[1][4]

References

-

Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

-

Benzenamine, 4-bromo-N-[(2-chlorophenyl)methylene]-. ChemBK. [Link]

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

-

(4-Bromo-2-fluorophenyl)methanamine. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. SynZeal. [Link]

-

Safety Data Sheet Compliance Tool - Section 4. WHMIS.org. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. [Link]

-

4-Bromo-2-fluorobenzylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

4-Bromobenzylamine. PubChem, National Center for Biotechnology Information. [Link]

-

4'-Bromo-2'-chloroacetanilide. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-2-chlorophenol. PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of (4-Bromo-2-chlorophenyl)methanamine

Introduction: A Versatile Scaffold in Modern Synthesis

(4-Bromo-2-chlorophenyl)methanamine is a richly functionalized primary benzylamine that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] Its unique trifecta of reactive sites—a nucleophilic primary amine, and two distinct aryl halides (bromide and chloride)—offers a platform for intricate molecular engineering. The strategic positioning of these functionalities allows for a high degree of control over subsequent chemical transformations, enabling the synthesis of complex molecular architectures and diverse compound libraries.

This guide provides an in-depth exploration of the reactivity profile of (4-Bromo-2-chlorophenyl)methanamine. We will delve into the key transformations at each reactive center, with a focus on the underlying principles that govern selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

The synthesis of (4-Bromo-2-chlorophenyl)methanamine can be achieved from its corresponding benzonitrile, 4-bromo-2-chlorobenzonitrile, through reduction.[1][2] This precursor itself is accessible through various synthetic routes, making the target methanamine readily available for research and development.[2][3]

I. Reactions at the Nucleophilic Center: The Aminomethyl Group

The primary aminomethyl group is often the initial site of reaction due to its high nucleophilicity. Standard transformations such as N-acylation and N-alkylation proceed readily, providing a straightforward means to introduce a wide variety of substituents.

A. N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the protection of the amine or for the introduction of an amide moiety, a common functional group in pharmaceuticals.[4] The reaction of (4-Bromo-2-chlorophenyl)methanamine with acylating agents like acyl chlorides or anhydrides proceeds efficiently in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are suitable for a wide range of substrates. Anhydrides can be used for less reactive systems or when milder conditions are preferred.

-

Base: A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial.[5] It effectively scavenges the HCl byproduct without competing with the primary amine in attacking the electrophilic acylating agent. This prevents the formation of unwanted side products.

-

Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.

-

Temperature: The reaction with acyl chlorides is typically initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: N-Acylation with an Acyl Chloride [5]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (4-Bromo-2-chlorophenyl)methanamine (1.0 equiv.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equiv.) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

B. N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents to the nitrogen atom. While direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, reductive amination offers a highly selective and efficient alternative.[6]

Causality of Experimental Choices:

-

Methodology: Reductive amination is the preferred method for mono-alkylation.[6] It involves the in-situ formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone, followed by immediate reduction.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate in the presence of the unreacted carbonyl compound.[6]

-

Solvent: Anhydrous 1,2-dichloroethane (DCE) is a suitable solvent for this transformation.

Experimental Protocol: N-Alkylation via Reductive Amination [6]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (4-Bromo-2-chlorophenyl)methanamine (1.0 equiv.). Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE). Add the desired aldehyde or ketone (1.1-1.5 equiv.).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Reactions at the Aryl Halide Centers: Palladium-Catalyzed Cross-Coupling

The presence of both bromo and chloro substituents on the aromatic ring opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. A key feature of this substrate is the potential for chemoselective or orthogonal reactivity, where one halide can be reacted preferentially over the other.

The Principle of Orthogonal Reactivity:

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. This difference in reactivity is primarily due to the bond dissociation energies of the carbon-halogen bonds. The weaker C-I and C-Br bonds undergo oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond. This allows for the selective functionalization of the bromo substituent while leaving the chloro group intact for subsequent transformations.[7]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent.[8][9][10] For (4-Bromo-2-chlorophenyl)methanamine, this reaction can be performed selectively at the C-Br bond.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing excellent results.[9]

-

Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the organoboron species.[8]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly employed.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

-

Reaction Setup: To a Schlenk flask, add the N-protected (4-Bromo-2-chlorophenyl)methanamine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl halide with an amine.[11][12][13][14][15] Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive C-Br bond.

Causality of Experimental Choices:

-

Catalyst and Ligand: A palladium catalyst in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is typically used.[14]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is required.[13]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected (4-Bromo-2-chlorophenyl)methanamine derivative (1.0 equiv.), the amine to be coupled (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Heat the mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17][18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Again, selectivity for the C-Br bond is expected.

Causality of Experimental Choices:

-

Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) are used in catalytic amounts.[19]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used as both the base and often as the solvent.[19]

-

Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position

-

Reaction Setup: To a Schlenk flask, add the N-protected (4-Bromo-2-chlorophenyl)methanamine derivative (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).

-

Reagent Addition: Add a degassed solvent such as triethylamine, followed by the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

III. Summary of Reactivity and Strategic Considerations

The reactivity of (4-Bromo-2-chlorophenyl)methanamine can be strategically controlled to achieve a desired synthetic outcome. The primary amine is the most nucleophilic site and will readily undergo acylation and alkylation under appropriate conditions. The aryl bromide is significantly more reactive than the aryl chloride in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

| Reactive Site | Reaction Type | Key Reagents | Expected Outcome |

| Aminomethyl | N-Acylation | Acyl chloride/anhydride, DIPEA | N-acylated product |

| Aminomethyl | N-Alkylation (Reductive Amination) | Aldehyde/ketone, NaBH(OAc)₃ | N-alkylated product |

| Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl product (C-Cl intact) |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, strong base | Aryl amine product (C-Cl intact) |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I), amine base | Aryl alkyne product (C-Cl intact) |

| Aryl Chloride | Cross-Coupling | More forcing conditions required | Functionalization after C-Br reaction |

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Key reaction pathways for (4-Bromo-2-chlorophenyl)methanamine.

Conclusion

(4-Bromo-2-chlorophenyl)methanamine is a highly versatile and synthetically valuable building block. A thorough understanding of its reactivity profile, particularly the chemoselectivity of its different functional groups, allows for the rational design of complex synthetic routes. The ability to sequentially functionalize the amine, the aryl bromide, and potentially the aryl chloride provides a powerful tool for the creation of novel molecules with applications in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers looking to harness the full potential of this remarkable compound.

References

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)–H Bonds of Benzylamine Picolinamides. Organic Letters, 14(13), 3454–3457.

- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. Journal of the American Chemical Society, 132(48), 17246-17249.

- Nack, W. A., Daugulis, O., & Chen, G. (2012). Palladium-catalyzed alkenylation and alkynylation of ortho-C(sp 2)-H bonds of benzylamine picolinamides.

- Lu, C., Zhang, S. Y., He, G., Nack, W. A., & Chen, G. (2014). Palladium-catalyzed picolinamide-directed halogenation of ortho CH bonds of benzylamine substrates.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

- Molander, G. A., & Wisniewski, S. R. (2017). Aminomethylation of Aryl Halides Using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. Organic Letters, 19(17), 4536–4539.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Organic Chemist. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

- Aslam, M., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(7), 1664.

- Khan, I., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(15), 2795.

- Molander, G. A., & Wisniewski, S. R. (2017). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis.

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

- Sharghi, H., & Hosseini, M. (2002). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Journal of Sciences, Islamic Republic of Iran, 13(2), 145-148.

-

Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]

- Reddy, R. S., et al. (2015). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry, 80(17), 8820-8827.

-

Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

- Al-Masum, M., & Kumar, D. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(10), 8347-8367.

- Tye, H., & Sun, W. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-10.

-

Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

- van der Veen, S., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8863-8873.

-

PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from [Link]

- Thadkapally, S., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(4), M1171.

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Spectroscopic data of (4-Bromo-2-chlorophenyl)methanamine

An In-depth Technical Guide to the Spectroscopic Data of (4-Bromo-2-chlorophenyl)methanamine

This guide provides a comprehensive technical overview of the key spectroscopic signatures of (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the causal reasoning behind spectral patterns and outlines robust protocols for data acquisition, ensuring a self-validating approach to compound identification and characterization.